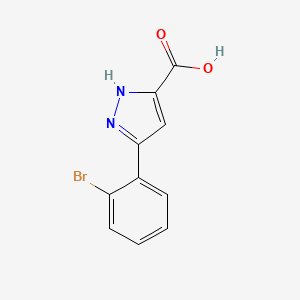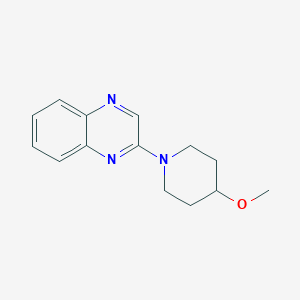
2-(4-Metoxipiperidin-1-il)quinoxalina
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(4-Methoxypiperidin-1-yl)quinoxaline is a chemical compound that belongs to the quinoxaline family. It is known for its role as a potent and selective antagonist of the N-methyl-D-aspartate (NMDA) receptor, which is a type of ionotropic glutamate receptor crucial for synaptic plasticity, learning, and memory processes.
Aplicaciones Científicas De Investigación
2-(4-Methoxypiperidin-1-yl)quinoxaline has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex quinoxaline derivatives.
Biology: Studied for its role in modulating NMDA receptor activity, which is important in neurophysiological research.
Medicine: Investigated for potential therapeutic applications in treating neurological disorders such as Alzheimer’s disease and schizophrenia.
Industry: Utilized in the development of new materials and chemical sensors.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Methoxypiperidin-1-yl)quinoxaline typically involves the reaction of quinoxaline derivatives with 4-methoxypiperidine under specific conditions. One common method includes the use of a palladium-catalyzed cross-coupling reaction, where quinoxaline is reacted with 4-methoxypiperidine in the presence of a palladium catalyst and a base. The reaction is usually carried out in an inert atmosphere, such as nitrogen or argon, to prevent oxidation .
Industrial Production Methods
Industrial production of 2-(4-Methoxypiperidin-1-yl)quinoxaline may involve large-scale synthesis using similar palladium-catalyzed cross-coupling reactions. The process is optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent production quality .
Análisis De Reacciones Químicas
Types of Reactions
2-(4-Methoxypiperidin-1-yl)quinoxaline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoxaline N-oxides.
Reduction: Reduction reactions can convert quinoxaline derivatives to tetrahydroquinoxalines.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the quinoxaline ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines, thiols, and alkoxides are employed under basic or acidic conditions.
Major Products
Oxidation: Quinoxaline N-oxides.
Reduction: Tetrahydroquinoxalines.
Substitution: Various substituted quinoxalines depending on the nucleophile used.
Mecanismo De Acción
The compound exerts its effects by selectively antagonizing the NMDA receptor. This inhibition prevents the binding of glutamate, thereby modulating synaptic transmission and plasticity. The molecular targets include the NMDA receptor subunits, and the pathways involved are primarily related to calcium ion influx and downstream signaling cascades .
Comparación Con Compuestos Similares
Similar Compounds
2-(4-Methoxypiperidin-1-yl)quinoxaline: Potent NMDA receptor antagonist.
2-(4-Methylpiperidin-1-yl)quinoxaline: Similar structure but with a methyl group instead of a methoxy group.
2-(4-Ethoxypiperidin-1-yl)quinoxaline: Ethoxy group instead of methoxy, affecting its pharmacological profile.
Uniqueness
2-(4-Methoxypiperidin-1-yl)quinoxaline is unique due to its high selectivity and potency as an NMDA receptor antagonist. The presence of the methoxy group enhances its binding affinity and specificity compared to other similar compounds.
Propiedades
IUPAC Name |
2-(4-methoxypiperidin-1-yl)quinoxaline |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17N3O/c1-18-11-6-8-17(9-7-11)14-10-15-12-4-2-3-5-13(12)16-14/h2-5,10-11H,6-9H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BNTLSAYIQPIOGY-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1CCN(CC1)C2=NC3=CC=CC=C3N=C2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17N3O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.30 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![Methyl 4,5-dimethoxy-2-(3-methyl-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamido)benzoate](/img/structure/B2405251.png)
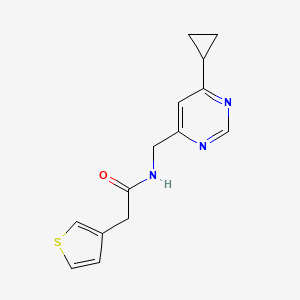
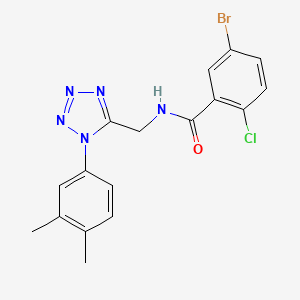
![2-Chloro-1-(3,7-dioxa-10-azaspiro[5.6]dodecan-10-yl)propan-1-one](/img/structure/B2405259.png)

![2-[(2,6-Dichlorobenzyl)sulfanyl]-6-(4-methoxyphenyl)[1,2,4]triazolo[1,5-a]pyrimidin-7-amine](/img/structure/B2405261.png)
![ethyl 3-(8-(4-methoxyphenyl)-1,7-dimethyl-2,4-dioxo-1H-imidazo[2,1-f]purin-3(2H,4H,8H)-yl)propanoate](/img/structure/B2405262.png)
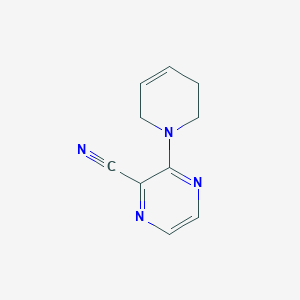


![2,4-dimethyl-N-[2-(oxan-4-ylsulfanyl)ethyl]-1,3-thiazole-5-carboxamide](/img/structure/B2405268.png)
